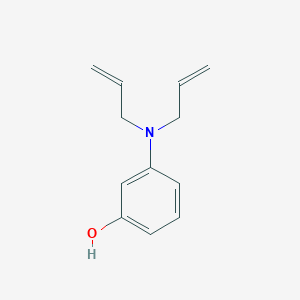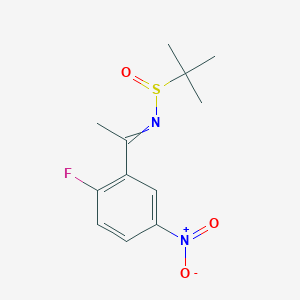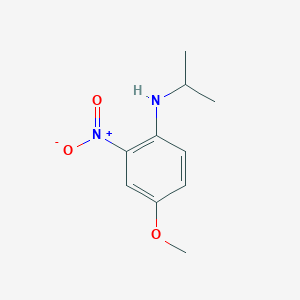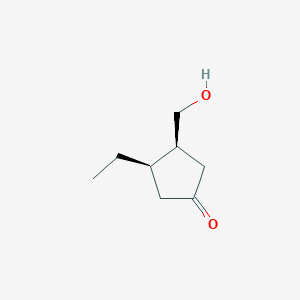![molecular formula C10H14N4O2S B8481137 2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide](/img/structure/B8481137.png)
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives, methylcyclopropylamine, and methylsulfinyl reagents. Common synthetic routes may involve:
Nucleophilic substitution: Introduction of the methylcyclopropylamino group to the pyrimidine ring.
Oxidation: Conversion of a methylsulfanyl group to a methylsulfinyl group.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the methylsulfinyl group to a sulfone.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or agrochemicals.
作用機序
The mechanism of action of 2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor modulation: Interaction with cellular receptors, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-Amino-4-(methylsulfinyl)pyrimidine-5-carboxamide
- 2-(Cyclopropylamino)-4-(methylsulfinyl)pyrimidine-5-carboxamide
- 2-(1-Methylcyclopropylamino)-4-(methylthio)pyrimidine-5-carboxamide
Uniqueness
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide is unique due to the presence of both the methylcyclopropylamino and methylsulfinyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C10H14N4O2S |
|---|---|
分子量 |
254.31 g/mol |
IUPAC名 |
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H14N4O2S/c1-10(3-4-10)14-9-12-5-6(7(11)15)8(13-9)17(2)16/h5H,3-4H2,1-2H3,(H2,11,15)(H,12,13,14) |
InChIキー |
HNCGYCBKXWJOQH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)NC2=NC=C(C(=N2)S(=O)C)C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-3-[3-(trimethylsilyl)propoxy]cyclohexa-2,4-dien-1-one](/img/structure/B8481106.png)







![3,9-Dioxaspiro[5.5]undecan-2-ol](/img/structure/B8481150.png)

